Benzoic acid;pent-3-yn-1-ol
Description
The compound "3-(Pent-3-yn-1-yloxy)benzoic acid" (CAS: Not explicitly provided) is a derivative of benzoic acid esterified with pent-3-yn-1-ol via an ether linkage. Synthesized through rhodium(III)-catalyzed annulation, this compound is characterized by a benzoic acid core substituted with a propargyl ether group (pent-3-yn-1-yloxy) at the meta position . Key properties include:
- Physical State: White solid
- Melting Point: 146–147°C
- NMR Data: Distinct signals at δ 10.37 (carboxylic proton), 7.73–7.17 (aromatic protons), and 4.11 (ether-linked CH₂) .
- Synthetic Utility: Serves as a precursor in catalytic annulation reactions for constructing complex heterocycles, highlighting its role in pharmaceutical and materials chemistry .
Properties
CAS No. |
132699-38-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzoic acid;pent-3-yn-1-ol |
InChI |
InChI=1S/C7H6O2.C5H8O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6/h1-5H,(H,8,9);6H,4-5H2,1H3 |
InChI Key |
LQJDPQPUEOZTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzoic Acid Preparation
Oxidation of Toluene: Benzoic acid can be synthesized by the catalytic oxidation of toluene using air and catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
-
Pent-3-yn-1-ol Preparation
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2), nickel (Ni), palladium (Pd).
Catalysts: Vanadium pentoxide (V2O5), manganese and cobalt acetates, iron powder.
Major Products
Oxidation: Benzoyl peroxide, pent-3-ynoic acid.
Reduction: Benzyl alcohol, pent-3-ene-1-ol.
Substitution: Methyl benzoate, various pent-3-yn-1-ol derivatives.
Scientific Research Applications
Benzoic acid;pent-3-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;pent-3-yn-1-ol involves its interaction with various molecular targets and pathways:
Benzoic Acid: Acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Pent-3-yn-1-ol: Its mechanism of action is less well-studied, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (g/L) | Key Functional Groups |
|---|---|---|---|
| Benzoic Acid | 122 | 3.4 (water) | Carboxylic acid |
| 3-(Pent-3-yn-1-yloxy)benzoic acid | 146–147 | <1 (predicted) | Carboxylic acid, alkyne |
| Benzyl Benzoate | 18–20 | 0.2 (water) | Ester |
| 1-(1-Benzyltriazol-4-yl)pentynol | Not reported | Not reported | Triazole, alkyne, alcohol |
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